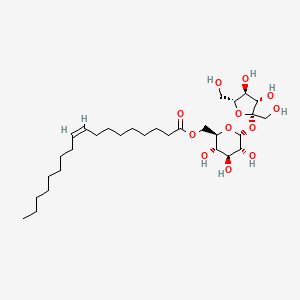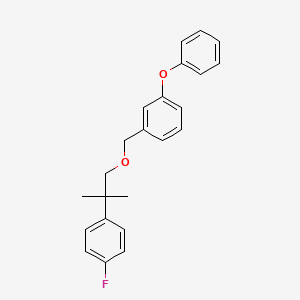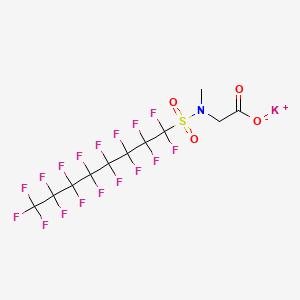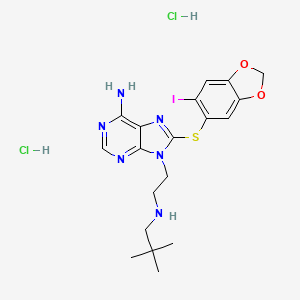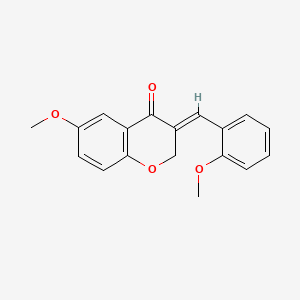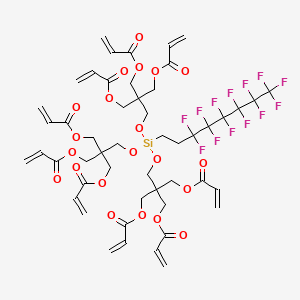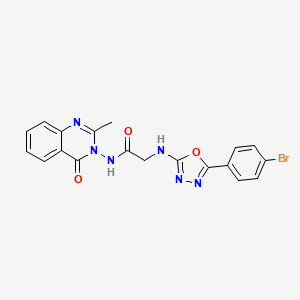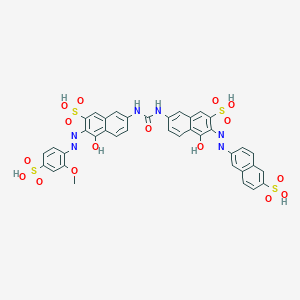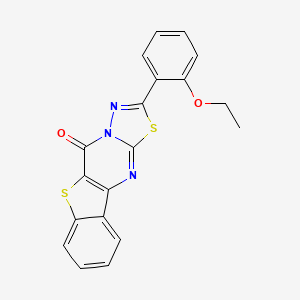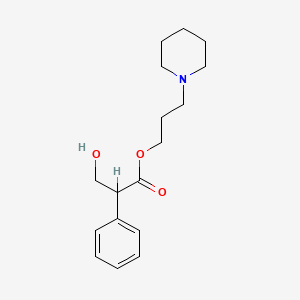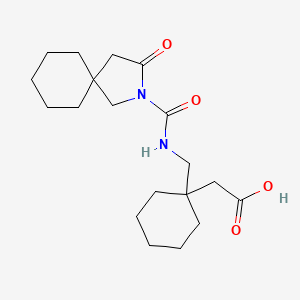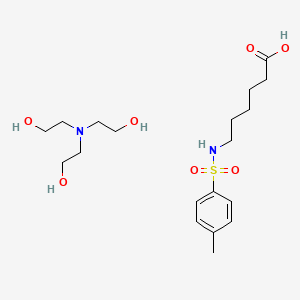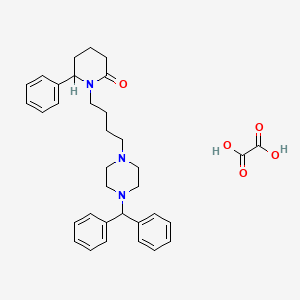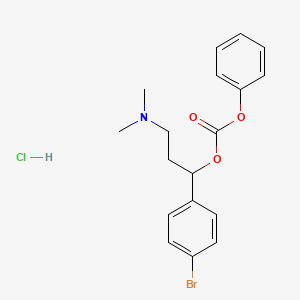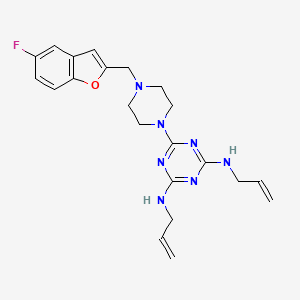
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is a complex organic compound that features a triazine ring, a benzofuran moiety, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazine ring: Starting from cyanuric chloride, allylamine is introduced under controlled conditions to form the 4,6-bis-allylamino-s-triazine intermediate.
Synthesis of the benzofuran moiety: The benzofuran ring can be synthesized via a cyclization reaction involving a suitable precursor, followed by fluorination to introduce the fluorine atom at the 5-position.
Coupling reactions: The triazine and benzofuran intermediates are then coupled with a piperazine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The allylamino groups can be oxidized to form corresponding oxides.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced derivatives.
Substitution: The fluorine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allylamino groups might yield N-oxides, while substitution of the fluorine atom could result in various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring could facilitate binding to certain proteins, while the benzofuran moiety might interact with hydrophobic pockets in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4,6-Diamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine
- 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzofuran-2-ylmethyl)piperazine
Uniqueness
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(5-fluorobenzofuran-2-ylmethyl)piperazine is unique due to the presence of both allylamino groups on the triazine ring and the fluorine atom on the benzofuran ring. These structural features might confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propriétés
Numéro CAS |
87813-72-7 |
|---|---|
Formule moléculaire |
C22H26FN7O |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
6-[4-[(5-fluoro-1-benzofuran-2-yl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26FN7O/c1-3-7-24-20-26-21(25-8-4-2)28-22(27-20)30-11-9-29(10-12-30)15-18-14-16-13-17(23)5-6-19(16)31-18/h3-6,13-14H,1-2,7-12,15H2,(H2,24,25,26,27,28) |
Clé InChI |
JNMQZCSUWHRWIW-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


